ODC Enzyme–Inhibitor Binding Affinity: D-DFMO Exhibits a 21.8-Fold Lower KD than L-DFMO, Enabling Differentiated ODC Inhibition Kinetics
In a direct head-to-head biochemical comparison using purified human ODC, the D-enantiomer of DFMO formed enzyme–inhibitor complexes with an inhibitor dissociation constant (KD) of 28.3 ± 3.4 µM, compared to 1.3 ± 0.3 µM for the L-enantiomer and 2.2 ± 0.4 µM for the racemic DL-mixture [1]. The probability of enzyme–inhibitor complex formation was 20 times greater for L-DFMO compared to D-DFMO (P < 0.05) [1]. Notably, the inhibitor inactivation rate constants (Kinact) for the irreversible step were not statistically significantly different between enantiomers: 0.25 ± 0.03 min⁻¹ (D), 0.15 ± 0.03 min⁻¹ (L), and 0.15 ± 0.03 min⁻¹ (DL), P > 0.1 [1]. Thus, both enantiomers irreversibly inactivate ODC via a common mechanism, but D-DFMO requires substantially higher concentrations to achieve equivalent enzyme complex formation.
| Evidence Dimension | ODC inhibitor dissociation constant (KD) |
|---|---|
| Target Compound Data | KD = 28.3 ± 3.4 µM (D-DFMO); Kinact = 0.25 ± 0.03 min⁻¹ |
| Comparator Or Baseline | L-DFMO: KD = 1.3 ± 0.3 µM; Kinact = 0.15 ± 0.03 min⁻¹. DL-DFMO: KD = 2.2 ± 0.4 µM; Kinact = 0.15 ± 0.03 min⁻¹ |
| Quantified Difference | 21.8-fold higher KD for D-DFMO vs L-DFMO; ~20-fold lower binding probability (P < 0.05). Kinact difference not statistically significant (P > 0.1). |
| Conditions | Purified recombinant human ODC enzyme assay; ornithine decarboxylation measured at 37°C; post-dialysis activity recovery assessed. |
Why This Matters
The ~20-fold affinity gap means D-DFMO is the appropriate choice when less aggressive ODC inhibition is desired, or when discriminating ODC-dependent from ODC-independent pharmacological effects in polyamine research.
- [1] Qu N, Ignatenko NA, Yamauchi M, et al. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. Biochem J. 2003;375(Pt 2):465-470. DOI: 10.1042/BJ20030382. PMID: 12859253. View Source
